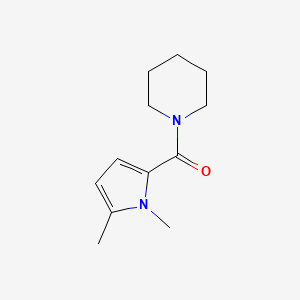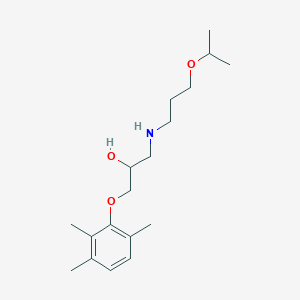
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPA is a pyrazole derivative that is commonly used as a ligand in metal-catalyzed reactions.
Mécanisme D'action
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide acts as a bidentate ligand in metal-catalyzed reactions, coordinating to the metal center through its pyrazole nitrogen and carbonyl oxygen atoms. The coordination of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide to the metal center enhances the reactivity of the metal catalyst and promotes the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide. However, it has been reported that 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide can inhibit the growth of cancer cells by inducing apoptosis. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has also been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide in scientific research. One potential application is in the development of new metal-catalyzed reactions for the synthesis of complex organic compounds. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide could also be used in the preparation of new metal nanoparticles with unique properties. Additionally, the antibacterial and anticancer properties of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide could be further explored for potential therapeutic applications.
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide have been discussed in this paper. While there is still much to be explored regarding the potential applications of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide, it is clear that it has significant potential for use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide involves the reaction of 3,5-dimethylpyrazole with N,N-dimethylacetamide in the presence of a catalyst. The reaction can be carried out under various conditions, including refluxing in a solvent or using microwave irradiation. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has been widely used in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, such as chiral molecules and heterocycles. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has also been used in the preparation of metal nanoparticles and as a stabilizer for metal nanoparticles.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-5-8(2)12(10-7)6-9(13)11(3)4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXACOQZSQOLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)






![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)